

# Protocol for the Synthesis of Ph-HTBA for Research Applications

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This document provides a detailed protocol for the synthesis of **Ph-HTBA**, a novel high-affinity, brain-penetrant stabilizer of the CaMKIIa hub domain.[1][2] **Ph-HTBA** is a valuable research tool for studying the role of CaMKIIa in various neurological processes and as a potential therapeutic agent for ischemic stroke and neurodegenerative disorders.[1][2]

## **Overview of the Synthesis**

The synthesis of **Ph-HTBA** is a multi-step process that begins with the commercially available 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one. The key steps involve a Suzuki coupling reaction to introduce the phenyl group, followed by a reaction to add the acetic acid moiety.

## **Experimental Protocol**

This protocol is adapted from the synthetic scheme described in the literature.[4]

Step 1: Synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (5i)

This step involves a Suzuki coupling reaction between 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one and phenylboronic acid.

- Reactants:
  - 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (5a)



- Phenylboronic acid
- Pd(PPh<sub>3</sub>)<sub>4</sub> (Palladium tetrakis(triphenylphosphine))
- K₂CO₃ (Potassium carbonate)
- DMF (Dimethylformamide)
- H<sub>2</sub>O (Water)

#### Procedure:

- Combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (0.25 g, 1.0 mmol), phenylboronic acid (0.26 g, 2.1 mmol), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.11 g, 0.10 mmol), and K<sub>2</sub>CO<sub>3</sub> (0.44 g, 3.1 mmol) in a reaction vessel.[4]
- Add DMF (24 mL) and H<sub>2</sub>O (16 mL) to the mixture.[4]
- Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient (e.g., 9:1) to yield 2-phenyl-6,7,8,9-tetrahydro-5Hbenzo[3]annulen-5-one as a yellow oil.[4]

### Step 2: Synthesis of Ph-HTBA

The subsequent steps to convert the phenyl-substituted benzo[3]annulen-5-one to **Ph-HTBA** are not explicitly detailed in the provided search results. However, based on the structure of **Ph-HTBA**, which contains a ylideneacetic acid moiety, a likely next step is a Wittig or Horner-Wadsworth-Emmons reaction. This would involve reacting the ketone intermediate from Step 1 with a phosphonium ylide or a phosphonate carbanion bearing an ester group, followed by hydrolysis of the ester to the carboxylic acid.



## **Quantitative Data**

The following table summarizes the quantitative data for the synthesis of the intermediate 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one.

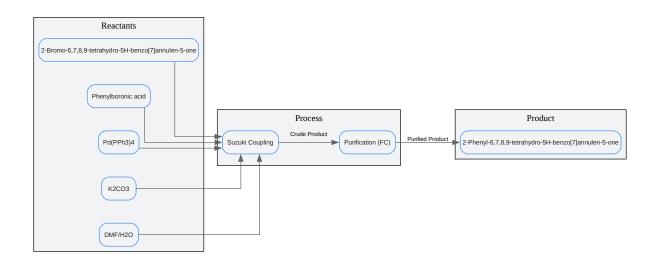
Reactant/Prod uct	Molecular Weight ( g/mol )	Amount (g)	Moles (mmol)	Yield (%)
2-Bromo-6,7,8,9- tetrahydro-5H- benzo[3]annulen- 5-one	~253.12	0.25	1.0	-
Phenylboronic acid	121.93	0.26	2.1	-
Pd(PPh <sub>3</sub> ) <sub>4</sub>	1155.56	0.11	0.10	-
K <sub>2</sub> CO <sub>3</sub>	138.21	0.44	3.1	-
2-Phenyl-6,7,8,9- tetrahydro-5H- benzo[3]annulen- 5-one	~250.34	0.22	~0.88	90

Data extracted from a representative synthesis.[4]

## **Diagrams**

Synthesis Workflow of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one



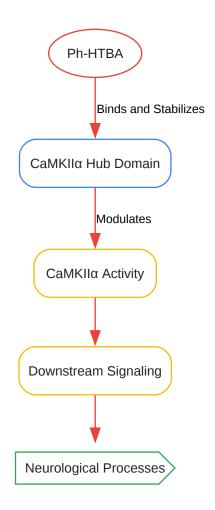


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Caption: Synthetic workflow for the Suzuki coupling step.

Proposed Signaling Pathway Modulation by Ph-HTBA





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Caption: **Ph-HTBA** modulates CaMKIIα activity.

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### References

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